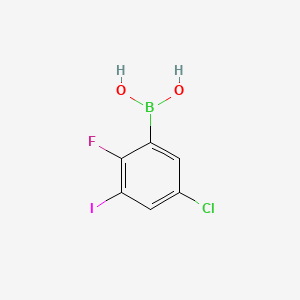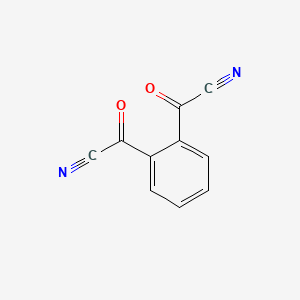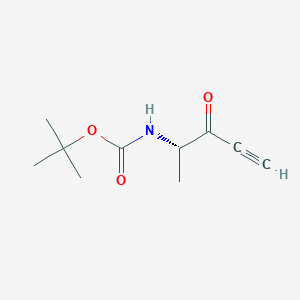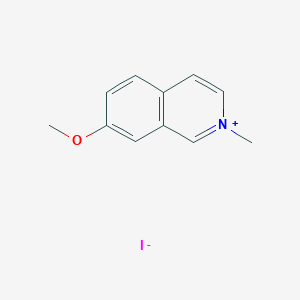
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the iodination of 5-chloro-2-fluorophenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The halogen substituents can be selectively reduced to yield different products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, often in combination with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Phenols: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is widely used in scientific research due to its versatility:
作用機序
The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.
Molecular Targets and Pathways:
Palladium Catalysts: The primary molecular target in cross-coupling reactions.
Aryl Halides: React with the boronic acid group to form new carbon-carbon bonds.
類似化合物との比較
- 5-Chloro-2-fluorophenylboronic acid
- 3-Iodophenylboronic acid
- 5-Chloro-2-fluoropyridine-3-boronic acid
Uniqueness: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of three different halogen substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C6H4BClFIO2 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC名 |
(5-chloro-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |
InChIキー |
NJEWCQCFLJLASY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)I)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)



![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
